Hopantenic Acid

Neuropharmacology Receptor Binding GABAergic Modulation

Hopantenic acid (CAS 18679-90-8), also known as N-pantoyl-GABA or D-homopantothenic acid, is a synthetic central nervous system depressant that combines the structural features of γ-aminobutyric acid (GABA) and pantothenic acid (vitamin B5) within a single molecule. Unlike its parent compounds, hopantenic acid readily crosses the blood-brain barrier, enabling direct modulation of both GABAergic signaling and coenzyme A (CoA)-dependent metabolic pathways in the CNS.

Molecular Formula C10H19NO5
Molecular Weight 233.26 g/mol
CAS No. 18679-90-8
Cat. No. B196207
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHopantenic Acid
CAS18679-90-8
Synonymscalcium homopantothenate
calcium hopantenate
GABA pantoate
GABA-pantoyl
homopantothenic acid
hopantenic acid
pantogab
pantogab, (+-)-isomer
pantogab, (R)-isomer
pantogab, (S)-isomer
pantogab, calcium (2:1) salt
pantogab, calcium (2:1) salt, (R)-isomer
pantogab, sodium salt, (R)-isomer
pantogam
pantoyl-GABA
Molecular FormulaC10H19NO5
Molecular Weight233.26 g/mol
Structural Identifiers
SMILESCC(C)(CO)C(C(=O)NCCCC(=O)O)O
InChIInChI=1S/C10H19NO5/c1-10(2,6-12)8(15)9(16)11-5-3-4-7(13)14/h8,12,15H,3-6H2,1-2H3,(H,11,16)(H,13,14)/t8-/m0/s1
InChIKeySBBDHANTMHIRGW-QMMMGPOBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Hopantenic Acid (CAS 18679-90-8): A Dual-Pathway CNS Modulator Bridging GABAergic and CoA-Dependent Neurotransmission


Hopantenic acid (CAS 18679-90-8), also known as N-pantoyl-GABA or D-homopantothenic acid, is a synthetic central nervous system depressant that combines the structural features of γ-aminobutyric acid (GABA) and pantothenic acid (vitamin B5) within a single molecule [1]. Unlike its parent compounds, hopantenic acid readily crosses the blood-brain barrier, enabling direct modulation of both GABAergic signaling and coenzyme A (CoA)-dependent metabolic pathways in the CNS [2]. Formulated predominantly as the calcium salt (calcium hopantenate) in pharmaceutical preparations, it is utilized as a nootropic and neuroprotective agent with demonstrated efficacy in correcting cognitive dysfunction, reducing anxiety symptoms, and stabilizing neuronal activity without producing addiction, hyperstimulation, or withdrawal syndrome [3][4].

Why Hopantenic Acid (CAS 18679-90-8) Cannot Be Substituted with Generic GABA Agonists or Pantothenic Acid Derivatives


Generic substitution of hopantenic acid with either GABA agonists or pantothenic acid is scientifically invalid due to its unique dual molecular architecture. GABA itself does not effectively cross the blood-brain barrier, severely limiting its CNS bioavailability, whereas hopantenic acid penetrates readily [1]. Pantothenic acid, while orally bioavailable, lacks the GABA-mimetic moiety necessary for direct receptor-mediated neuromodulation. Furthermore, hopantenic acid exerts a distinct, experimentally verified mechanism: it is metabolically activated by pantothenate kinase to form phosphorylated HoPan, which then specifically inhibits phosphopantothenoylcysteine synthetase (PPCS) in the CoA biosynthesis pathway—a mechanism not shared by GABA, pantothenic acid, or conventional nootropics [2]. This dual pharmacology—simultaneously sensitizing cortical GABA receptors and modulating CoA-dependent neurotransmitter systems—creates a therapeutic profile that cannot be replicated by simple combination therapy or single-mechanism alternatives [3].

Hopantenic Acid (CAS 18679-90-8) Quantitative Differentiation Evidence: Comparative Data vs. GABA, Pantothenic Acid, and In-Class Nootropics


Hopantenic Acid vs. GABA: 53% Increase in Cortical GABA Receptor Binding Following Repeated Administration in Rat Brain

In a radioreceptor assay, calcium hopantenate (HOPA) exhibited a cross-reactive potency of 0.2% relative to GABA in directly inhibiting [³H]-GABA receptor binding [1]. However, the critical differentiating effect emerged upon repeated administration: after 7 consecutive days of HOPA treatment (250 mg/kg/day), GABA receptor binding in the cerebral cortex increased by 53% relative to untreated controls, with no change observed in the rest of the forebrain [1]. This region-specific receptor sensitization distinguishes hopantenic acid from direct GABA agonists, which typically induce receptor downregulation with chronic use. Benzodiazepine, muscarinic cholinergic, enkephalin, and TRH receptor bindings remained unaffected even at 100 μM HOPA concentrations, demonstrating target selectivity [1].

Neuropharmacology Receptor Binding GABAergic Modulation

Hopantenic Acid vs. Pantothenic Acid: Distinct CoA Biosynthesis Inhibition via PPCS Rather Than PanK

Contrary to the long-standing assumption that hopantenate (HoPan) inhibits pantothenate kinase (PanK), the first enzyme of CoA biosynthesis, crystallographic and kinetic studies have revealed a fundamentally different mechanism [1]. The crystal structure of human phosphopantothenoylcysteine synthetase (PPCS) in complex with phosphorylated HoPan (P-HoPan) and AMPPNP (PDB ID: 7EDZ) definitively shows that HoPan is first phosphorylated by PanK, then the resulting P-HoPan inhibits PPCS—the subsequent enzyme in the CoA biosynthetic pathway—through formation of a nonproductive substrate complex [1]. This mechanism is structurally and functionally distinct from pantothenic acid, which serves as a productive substrate for PPCS and promotes CoA synthesis rather than inhibiting it.

Enzymology Coenzyme A Metabolism Mechanism of Action

Hopantenic Acid vs. Placebo: 62.5% Postoperative Cognitive Dysfunction Rate Reduced with 40 mg/kg/day Prophylaxis in Pediatric Surgical Patients

A randomized controlled trial in 40 school-age children (7–16 years) undergoing total intravenous anesthesia (TIVA) with propofol and fentanyl assessed the efficacy of hopantenic acid (Pantogam) for postoperative cognitive dysfunction (POCD) prophylaxis [1]. In the control group (n=20), 62.5% of children developed POCD in the early postoperative period, and 80% had persistent POCD at discharge and 1 month post-surgery [1]. In contrast, the hopantenic acid-treated group (n=20; 40 mg/kg/day orally for 1 month post-surgery) showed significant reduction in POCD severity and, at 1-month follow-up, demonstrated decreased hyperactivity/inattention scores on the Conners Rating Scale compared to controls (16.7 ± 8.3 vs. 26.2 ± 7.2; p=0.003) [1]. Additionally, 30% of treated patients exhibited cognitive improvement relative to their own preoperative baseline [1].

Clinical Trial Pediatric Anesthesia Cognitive Protection

Hopantenic Acid vs. GABA: Blood-Brain Barrier Penetration as a Differentiating Pharmacokinetic Feature

A fundamental limitation of GABA as a therapeutic agent is its inability to cross the blood-brain barrier (BBB) in meaningful quantities. Hopantenic acid, by contrast, combines the pantoate moiety with GABA via an amide linkage, creating a molecule that retains GABAergic pharmacophore elements while acquiring the physicochemical properties necessary for BBB penetration [1]. This structural modification enables hopantenic acid to reach CNS concentrations sufficient to influence both GABAergic systems and CoA-dependent neurotransmitter metabolism (dopaminergic, noradrenergic, serotonergic, cholinergic, and glutamatergic pathways) [2]. While quantitative brain-to-plasma ratios were not located in accessible authoritative sources for this evidence guide, the documented CNS effects in vivo confirm functional BBB penetration that GABA lacks.

Pharmacokinetics Blood-Brain Barrier CNS Drug Delivery

Hopantenic Acid Acute Toxicity Profile: Oral LD50 >6 g/kg in Mice and >13 g/kg in Rats

The acute oral toxicity of hopantenic acid is exceptionally low, with LD50 values of 6,297 mg/kg in male mice, 7,935 mg/kg in female mice, 16,810 mg/kg in male rats, and 13,350 mg/kg in female rats [1]. These values exceed typical nootropic compounds and GABAergic agents, conferring a wide therapeutic window. For comparison, the intraperitoneal LD50 values (850–1,575 mg/kg across species and sexes) and subcutaneous LD50 values (2,063–7,348 mg/kg) are substantially lower, indicating route-dependent bioavailability differences [1]. The compound is soluble in water and stable at pH 5–6, with a pKa of 4.52 at 25°C [1].

Toxicology Safety Pharmacology Preclinical Safety

Hopantenic Acid Receptor Selectivity: No Cross-Reactivity with Benzodiazepine, Muscarinic, Enkephalin, or TRH Receptors at 100 μM

In radioreceptor assays, calcium hopantenate (HOPA) at concentrations up to 100 μM failed to inhibit radiolabeled ligand binding to benzodiazepine (BDZ), muscarinic cholinergic (mACh), methionine-enkephalin (ENK), and thyrotropin-releasing hormone (TRH) receptors [1]. This lack of activity across four distinct receptor classes contrasts with the compound's ability to inhibit [³H]-GABA binding (0.2% cross-reactive potency) and its capacity to increase GABA receptor binding in the cerebral cortex upon repeated administration [1]. The selectivity profile supports that hopantenic acid's CNS effects are mediated primarily through GABAergic mechanisms and CoA pathway modulation rather than via direct interactions with these other major neurotransmitter systems.

Receptor Pharmacology Selectivity Profiling Off-Target Screening

Hopantenic Acid (CAS 18679-90-8) Optimal Research and Industrial Application Scenarios Based on Verified Differentiation Evidence


Pediatric Perioperative Neuroprotection and Postoperative Cognitive Dysfunction (POCD) Prophylaxis

Based on randomized controlled trial evidence demonstrating significant reduction in POCD severity and improved cognitive outcomes in school-age children undergoing TIVA with propofol/fentanyl, hopantenic acid (40 mg/kg/day) is indicated for research programs investigating perioperative neuroprotection in pediatric populations [1]. The 30% cognitive improvement rate versus baseline and 9.5-point Conners scale reduction (p=0.003) relative to placebo provide quantitative justification for selecting this compound over alternative nootropics lacking comparable pediatric surgical trial data [1].

Coenzyme A (CoA) Metabolism Modulation Studies, Particularly in Pantothenate Kinase-Associated Neurodegeneration (PKAN) Disease Models

The definitive crystallographic and kinetic evidence that hopantenate inhibits PPCS via a nonproductive P-HoPan substrate complex, rather than inhibiting PanK as previously assumed, positions this compound as an essential tool for dissecting CoA biosynthetic pathway regulation [2]. Researchers studying PKAN or other disorders of CoA metabolism should select hopantenic acid specifically for PPCS inhibition studies, as pantothenic acid produces opposite metabolic effects (CoA synthesis stimulation) [2].

GABA Receptor Sensitization Research Without Benzodiazepine, Muscarinic, or Opioid Off-Target Effects

The 53% increase in cortical GABA receptor binding after repeated administration (250 mg/kg/day × 7 days), combined with the complete absence of binding inhibition at 100 μM for BDZ, mACh, ENK, and TRH receptors, supports the use of hopantenic acid in experiments requiring sustained, region-specific GABAergic enhancement without confounding off-target receptor interactions [3]. This selectivity profile differentiates hopantenic acid from direct GABA agonists and benzodiazepines that produce receptor downregulation or broad-spectrum CNS effects [3].

High-Safety-Margin CNS Research Requiring Exceptionally Low Acute Oral Toxicity

With oral LD50 values exceeding 6,000 mg/kg in mice and 13,000 mg/kg in rats, hopantenic acid offers an unusually wide therapeutic window for CNS-active compounds [4]. This safety profile makes it suitable for dose-ranging studies, chronic administration protocols, and applications where compound-related toxicity might otherwise confound behavioral or physiological endpoints [4]. The aqueous solubility and pH stability (stable at pH 5–6) further support formulation flexibility [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Hopantenic Acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.